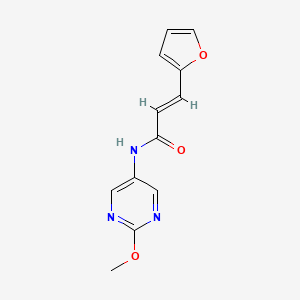

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a 2-methoxypyrimidin-5-yl substituent.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-17-12-13-7-9(8-14-12)15-11(16)5-4-10-3-2-6-18-10/h2-8H,1H3,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHFRZCQCHDDJZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2-methoxypyrimidine-5-amine.

Formation of the Acrylamide: The key step involves the formation of the acrylamide linkage through a condensation reaction. This can be achieved by reacting the furan-2-carbaldehyde with the 2-methoxypyrimidine-5-amine in the presence of a base such as sodium hydroxide.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The acrylamide scaffold in this compound is shared with several analogs, but substituents on the nitrogen and acrylamide backbone dictate functional differences. Below is a comparative analysis:

Table 1: Structural Comparison of Acrylamide Derivatives

Functional Differences and Mechanisms

- GABAA/α7 nAChR Modulation: PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] enhances GABAA receptor activity by binding to intersubunit interfaces in the transmembrane domain . Mutational studies show that substitutions at the β+/α− or γ+/β− interfaces abolish its potentiation . (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide exhibits antinociceptive effects via α7 nAChR activation but is antagonized by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide, highlighting the critical role of heterocycle choice (furan vs. thiophene) in receptor interaction .

Antiviral Activity :

- Antibacterial Activity: Morpholinophenyl-substituted acrylamides (e.g., (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide) inhibit Staphylococcus aureus Sortase A, a virulence factor . The morpholine group enhances membrane permeability, while the 2-methoxypyrimidine in the target compound could offer similar advantages.

Biological Activity

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrimidine derivative, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the acrylamide moiety may participate in Michael addition reactions with nucleophiles, leading to the inhibition of key enzymes involved in cellular processes.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or inhibition of folic acid metabolism.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of various acrylamide derivatives indicated that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The efficacy was measured using Minimum Inhibitory Concentration (MIC) values.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to evaluate the potential anticancer activity of the compound. The results demonstrated that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that this compound possesses moderate cytotoxic effects, indicating potential for further development as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Activity : A research group synthesized several acrylamide derivatives, including this compound, and tested their antimicrobial activity. The study concluded that the compound exhibited promising results against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Case Study on Anticancer Properties : In another study, the compound was evaluated for its effects on cancer cell proliferation. Results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.